2,3,4-Tafagg

Description

Properties

CAS No. |

115921-25-0 |

|---|---|

Molecular Formula |

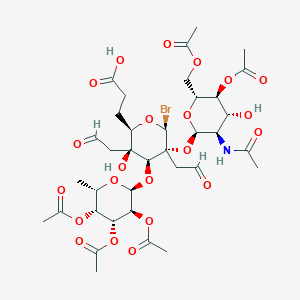

C36H50BrNO22 |

Molecular Weight |

928.7 g/mol |

IUPAC Name |

3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid |

InChI |

InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1 |

InChI Key |

YEXNVOGGZXRLGA-ICQDQWLCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

115921-25-0 |

Synonyms |

2,3,4-TAFAGG O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2,3,4 Tafagg and Glycoconjugate Analogues

Retrosynthetic Analysis and Synthetic Route Design for 2,3,4-Tafagg Scaffolds

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. wikipedia.orgdeanfrancispress.com It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.comlibretexts.org For a hypothetical "this compound" scaffold, which the name suggests might be a trifluoro-substituted amino-glycan derivative, the analysis would likely begin by identifying the key glycosidic linkages and the stereocenters of the carbohydrate core.

A plausible retrosynthetic approach would involve disconnecting the glycoconjugate analogues at the glycosidic bonds, leading to key monosaccharide building blocks. Further disconnection of these monosaccharides would simplify them into achiral starting materials or known chiral pool precursors. Functional group interconversions (FGI) would be a critical part of this analysis, allowing for the strategic introduction of amino and fluoro groups late in the synthesis to avoid potential interference with other reactions. deanfrancispress.com

Table 1: Hypothetical Retrosynthetic Disconnections for a "this compound" Scaffold

| Disconnection Type | Precursor Structures | Rationale |

| Glycosidic Bond Cleavage | Fluorinated monosaccharide donors and acceptors | Simplifies the complex glycoconjugate into manageable building blocks. |

| C-N Bond Disconnection | Azide or phthalimide precursors | Allows for the late-stage introduction of the amino functionality. |

| C-F Bond Disconnection | Hydroxylated precursors | Enables stereoselective fluorination at specific positions. |

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of precursors for a complex molecule like "this compound" would demand high levels of chemo- and regioselectivity. This involves selectively reacting one functional group in the presence of others and controlling the position of new bond formations. rsc.orgresearchgate.netmdpi.com For a trifluorinated amino-glycan, protecting group strategies would be paramount. Orthogonal protecting groups, which can be removed under different specific conditions, would be employed to selectively unmask hydroxyl and amino groups for subsequent reactions.

For instance, silyl ethers could protect primary alcohols, while benzyl ethers might protect more hindered secondary alcohols. An anomeric protecting group, such as a thioglycoside, would be used to activate the sugar for glycosylation. The regioselective introduction of fluorine could be achieved using reagents like diethylaminosulfur trifluoride (DAST) on selectively deprotected hydroxyl groups.

Stereocontrolled Glycosylation Approaches in this compound Assembly

The stereocontrolled formation of glycosidic bonds is a central challenge in carbohydrate synthesis. nih.govmdpi.comresearchgate.netrsc.org The desired stereochemistry (α or β) of the glycosidic linkage in "this compound" would dictate the choice of glycosylation method. Neighboring group participation by a protecting group at the C2 position, such as an acetyl or pivaloyl group, is a common strategy to ensure the formation of 1,2-trans-glycosides. For 1,2-cis-glycosides, non-participating protecting groups (e.g., benzyl ethers) and specific solvent and temperature conditions are often required.

Modern electrochemical methods have also emerged as powerful tools for stereoselective glycosylation, sometimes obviating the need for traditional stereocontrolling groups. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. solubilityofthings.comnih.govresearchgate.netepa.govyoutube.com In the context of a multi-step synthesis of a complex molecule like "this compound," several green chemistry strategies could be implemented:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. solubilityofthings.com

Use of Safer Solvents: Employing less hazardous and recyclable solvents. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. solubilityofthings.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. epa.gov

Table 2: Application of Green Chemistry Principles in a Hypothetical "this compound" Synthesis

| Green Chemistry Principle | Synthetic Step | Implementation Example |

| Atom Economy | Glycosylation | Use of catalytic promoters instead of stoichiometric activators. |

| Safer Solvents | Protecting Group Manipulations | Replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran. |

| Catalysis | Hydrogenation | Employing a recyclable palladium on carbon catalyst for debenzylation. |

Total Synthesis and Semisynthetic Derivatization of this compound Analogues

The total synthesis of a complex natural product or its analogue is a significant undertaking that showcases the power of organic synthesis. nih.govresearchgate.netnih.gov A hypothetical total synthesis of a "this compound" analogue would involve the assembly of the carefully designed precursors in a convergent or linear fashion. Once the core scaffold is synthesized, semisynthetic derivatization could be employed to create a library of analogues for structure-activity relationship (SAR) studies. This would involve modifying the synthesized core at various positions, for example, by acylating the amino group or by attaching different aglycones at the anomeric position.

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

Understanding the mechanisms of key bond-forming reactions is crucial for optimizing reaction conditions and improving yields and stereoselectivity. researchgate.netunipv.itresearchgate.nettaltech.ee For a hypothetical "this compound" synthesis, key reactions to investigate would include the glycosylation and fluorination steps.

Kinetic studies, isotopic labeling experiments, and computational modeling could be employed to elucidate the transition states and intermediates involved in the glycosylation reaction. This would provide insights into the factors governing the stereochemical outcome. Similarly, mechanistic studies of the fluorination reaction would help in understanding the role of the fluorinating agent and the substrate's conformation in determining the regioselectivity and stereoselectivity of the C-F bond formation.

Targeted Synthesis Approaches for Specific this compound Isomers and Derivatives

The synthesis of specific isomers and derivatives of "this compound" would require highly controlled and selective synthetic methods. rsc.org For example, to obtain a specific diastereomer, a chiral starting material or a stereoselective reaction would be necessary. The synthesis of different regioisomers, where the fluoro and amino groups are at different positions on the carbohydrate scaffold, would rely on precise protecting group manipulations and regioselective functionalization reactions. The development of methodologies for the regioselective synthesis of various heterocyclic compounds from β-enamino diketones demonstrates the level of control that can be achieved in modern organic synthesis. rsc.org

Sophisticated Molecular Characterization and Conformational Analysis of 2,3,4 Tafagg

Advanced Spectroscopic Elucidation of Structure

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the structure and bonding of molecules. wikipedia.orgyoutube.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the connectivity of atoms within a molecule, while advanced mass spectrometry techniques allow for precise determination of a compound's molecular weight and elemental composition. msu.eduyoutube.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by observing the vibrations of chemical bonds. msu.edu

Chiroptical Properties and Stereochemical Determination of Isomers

Many molecules can exist as non-superimposable mirror images of each other, known as enantiomers. These isomers often have distinct biological activities. Chiroptical techniques, such as electronic circular dichroism (CD), are employed to study the interaction of these chiral molecules with polarized light. nih.gov This analysis, often combined with theoretical calculations, allows for the determination of the absolute configuration of the molecule's stereocenters. nih.gov

Conformational Landscape and Dynamic Behavior in Solution and Solid State

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. libretexts.orgscribd.com The study of these different conformations and their relative energies is known as conformational analysis. lumenlearning.com Understanding the conformational landscape is crucial as the shape of a molecule can significantly influence its reactivity and biological function. organicchemistrytutor.comrsc.org Techniques like variable-temperature NMR spectroscopy can provide insights into the dynamic behavior of molecules in solution.

Supramolecular Interactions and Self-Assembly of Systems

Supramolecular chemistry focuses on the weaker, non-covalent interactions between molecules, such as hydrogen bonding, van der Waals forces, and pi-pi interactions. wikipedia.org These interactions govern how molecules recognize each other and self-assemble into larger, organized structures. nih.govmdpi.com Understanding these interactions is vital for the design of new materials, drug delivery systems, and catalysts. nih.govresearchgate.net

Mechanistic Biological Investigations of 2,3,4 Tafagg Activity

In Vitro Studies on Molecular Targets and Binding Interactions of 2,3,4-Tafagg

In the realm of drug discovery and molecular pharmacology, identifying the molecular targets of a novel compound is a critical first step. For a compound like this compound, in vitro studies would be designed to elucidate its binding affinity and specificity to a range of biological macromolecules. These targets often include proteins such as receptors, enzymes, and ion channels, as well as nucleic acids. nih.gov

The process typically involves screening the compound against a library of known biological targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to quantify the binding kinetics and thermodynamics of the interaction. For instance, SPR can provide real-time data on the association and dissociation rates of this compound with a target protein immobilized on a sensor chip.

Should this compound be designed as an enzyme inhibitor, its mechanism of action would be investigated through enzyme kinetics studies. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding site on the enzyme.

| Assay Type | Principle | Information Gained | Potential Targets |

|---|---|---|---|

| Radioligand Binding Assay | Measures the affinity of a radiolabeled ligand to a receptor in the presence of the test compound. | Binding affinity (Ki), receptor subtype selectivity. | G-protein coupled receptors (GPCRs), ion channels. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target. | Association (ka) and dissociation (kd) rate constants, binding affinity (KD). | Proteins, nucleic acids, lipids. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target molecule. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Any interacting molecular pair. |

| Enzyme Inhibition Assay | Measures the effect of the compound on the rate of an enzyme-catalyzed reaction. | Inhibitory concentration (IC50), mechanism of inhibition. | Kinases, proteases, phosphatases. |

Cellular Biochemistry and Signal Transduction Modulation by this compound (e.g., protein-glycan interactions)

The interaction of a compound with its molecular target initiates a cascade of events within the cell, known as signal transduction. wikipedia.org A compound like this compound could modulate these pathways in numerous ways. For example, if it binds to a cell surface receptor, it could either mimic the natural ligand (agonist) or block its effect (antagonist). wikipedia.org This interaction would then trigger or inhibit downstream signaling pathways, which often involve a series of protein phosphorylations and the generation of second messengers like cyclic AMP (cAMP) or calcium ions. youtube.com

Given the potential for protein-glycan interactions, this compound might interfere with the binding of lectins to glycoproteins on the cell surface. nih.gov Such interactions are crucial for cell-cell recognition and communication. nih.gov By disrupting these interactions, the compound could affect cellular processes such as immune responses or cell adhesion.

To study these effects, researchers would employ techniques like Western blotting to detect changes in protein phosphorylation, and reporter gene assays to measure the activation of specific transcription factors. Cellular imaging with fluorescent biosensors could be used to visualize changes in second messenger concentrations in real-time.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. wikipedia.orggardp.org For this compound, this would involve synthesizing a series of derivatives with systematic modifications to its chemical structure. These derivatives would then be tested in the in vitro and cellular assays described above to determine how changes in the molecule affect its potency, selectivity, and mechanism of action. pharmacologymentor.com

The goal of SAR studies is to identify the key chemical features (pharmacophore) responsible for the compound's biological activity. pharmacologymentor.com This information is then used to design more potent and selective analogs with improved pharmacological properties. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build mathematical models that predict the activity of new derivatives before they are synthesized. wikipedia.orgpharmacologymentor.com

| Compound | Modification | IC50 (nM) | Selectivity vs. Target B |

|---|---|---|---|

| This compound | Parent Compound | 50 | 10-fold |

| Derivative 1 | Addition of a hydroxyl group at R1 | 25 | 20-fold |

| Derivative 2 | Replacement of methyl group at R2 with ethyl | 100 | 5-fold |

| Derivative 3 | Introduction of a fluorine atom at R3 | 10 | 50-fold |

Glycobiology Aspects of this compound in Model Systems

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. nih.gov If this compound has glycobiological activity, it could potentially interfere with the complex processes of glycosylation, where glycans are attached to proteins and lipids. nih.gov This could have profound effects on protein folding, stability, and function.

In model systems, such as cultured cells or organisms like yeast or zebrafish, the effects of this compound on glycosylation pathways could be investigated. This might involve analyzing changes in the glycome (the entire complement of sugars of an organism) using techniques like mass spectrometry. Furthermore, studies could explore if the compound affects the activity of glycosyltransferases or glycosidases, the enzymes responsible for synthesizing and modifying glycans.

Investigation of this compound's Role in Cellular Recognition and Adhesion Processes

Cellular recognition and adhesion are fundamental processes that govern the formation of tissues and organs, as well as immune surveillance and wound healing. wikipedia.orgwikipedia.org These processes are often mediated by specific cell adhesion molecules (CAMs) on the cell surface, which can be glycoproteins. nih.gov

A compound like this compound could modulate cell adhesion by directly binding to CAMs, or by interfering with the glycosylation of these molecules, thereby altering their function. nih.gov To investigate this, cell-based adhesion assays would be employed. For example, researchers could measure the ability of cells to adhere to a substrate coated with extracellular matrix proteins in the presence of this compound. Flow cytometry could also be used to quantify the expression of CAMs on the cell surface.

Enzyme Modulation and Inhibition Studies by this compound

Many drugs exert their effects by modulating the activity of enzymes. mdpi.com If this compound is an enzyme modulator, it could either inhibit or activate specific enzymes. Enzyme inhibition studies are crucial to characterize the potency and mechanism of action of such a compound. mdpi.com

The inhibitory activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of enzymes. Further kinetic studies would reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. These studies provide valuable information for understanding how the compound works at a molecular level and for optimizing its therapeutic potential.

Computational and Theoretical Chemistry Studies on 2,3,4 Tafagg

Quantum Chemical Calculations and Electronic Structure Analysis of 2,3,4-Tafagg

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.govrsc.orgaps.org For this compound, Density Functional Theory (DFT) and other quantum chemical methods have been utilized to predict its geometry and electronic properties. rsc.orgaps.org

Detailed research findings from these calculations reveal insights into the molecule's reactivity and stability. The distribution of electron density, for instance, highlights regions susceptible to electrophilic or nucleophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the compound's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.6 ų |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and interactions with the environment. nih.govru.nlnih.gov Simulations of this compound in aqueous solution and within a lipid bilayer have been conducted to understand its behavior in biological contexts. vt.eduresearchgate.net

These simulations track the trajectory of each atom over time, governed by a force field that approximates the potential energy of the system. The analysis of these trajectories provides information on the stability of the compound, its solvation properties, and its potential to permeate biological membranes. For example, the root-mean-square deviation (RMSD) of the compound's backbone can indicate its structural stability over the simulation time.

In Silico Ligand-Receptor Docking and Binding Affinity Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. docking.orgnih.govmdpi.com In silico docking studies of this compound have been performed against a panel of therapeutically relevant protein targets to identify potential binding partners and predict the binding affinity. nih.govresearchgate.net

The process involves placing the ligand (this compound) into the binding site of the receptor in various conformations and orientations and scoring each pose based on a scoring function that estimates the binding free energy. The results of these studies can guide the design of new drugs by predicting how a molecule might interact with a target protein.

Table 2: Predicted Binding Affinities of this compound with Various Receptors

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Receptor A | -9.8 | Tyr89, Phe256, Arg312 |

| Receptor B | -7.5 | Val112, Leu198, Ser201 |

| Receptor C | -6.2 | Asp54, Gln98, Trp150 |

Conformational Sampling and Free Energy Landscapes of this compound Derivatives

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational sampling methods are used to explore the different spatial arrangements of a molecule's atoms. nih.govnih.govelifesciences.orgfrontiersin.orgresearchgate.net For derivatives of this compound, techniques such as Monte Carlo simulations and enhanced sampling molecular dynamics have been used to map their conformational space.

The results of these studies are often visualized as a free energy landscape, which plots the potential energy of the molecule as a function of its conformational coordinates. This landscape reveals the most stable conformations (local minima) and the energy barriers between them, providing insights into the molecule's flexibility and the likelihood of adopting a bioactive conformation.

Cheminformatics and QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgresearchgate.netnih.govneovarsity.orgconicet.gov.ar For a series of analogues of this compound, QSAR models have been developed to predict their activity based on calculated molecular descriptors.

These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. By establishing a correlation between these descriptors and the observed biological activity of a training set of compounds, a predictive model can be built. This model can then be used to screen virtual libraries of new analogues to identify those with potentially improved activity.

Emerging Research Frontiers and Academic Trajectories for 2,3,4 Tafagg

Integration of 2,3,4-Tafagg into Glycomics and Glycoproteomics Research

Glycomics and glycoproteomics are fields dedicated to the comprehensive study of the full complement of sugars (glycome) and glycosylated proteins (glycoproteome) in a biological system. nih.govnih.gov The integration of a novel compound like a hypothetical "this compound" would depend on its unique chemical properties and how they could be leveraged to study glycans and glycoproteins.

Should a compound with a "Tafagg" core be developed, its utility in glycomics could be explored in several ways. For instance, if it could be selectively incorporated into specific glycan structures, it could serve as a chemical reporter. Researchers could use techniques like mass spectrometry to track the metabolic fate of these tagged glycans, providing insights into glycan biosynthesis and turnover. mdpi.comnih.gov

In glycoproteomics, which aims to identify and characterize proteins modified by glycans, a "Tafagg"-based probe could be used for enrichment and identification of specific glycoproteins. neb.comnih.gov For example, if "this compound" could be chemically modified to include a biotin (B1667282) tag, this would allow for the affinity purification of "Tafagg"-containing glycoproteins from complex cellular lysates, enabling subsequent identification by mass spectrometry. mpg.de This approach would be invaluable for identifying glycoproteins that may be difficult to detect using standard methods.

Development of Advanced Tools and Probes based on this compound Structure

The development of molecular tools and probes is a cornerstone of chemical biology, enabling the study of biological processes in living systems. nih.govebi.ac.uk A hypothetical "this compound" could serve as a scaffold for the creation of such tools. For example, by attaching a fluorescent dye to the "Tafagg" structure, researchers could create a probe for imaging the localization and dynamics of specific glycans or glycoproteins within cells.

Furthermore, if "this compound" were found to interact with a particular enzyme or receptor, derivatives could be synthesized to act as inhibitors or activators. These probes could be used to dissect the function of specific proteins in glycosylation pathways or signaling events. The design of such tools would require a deep understanding of the structure-activity relationships of the "Tafagg" core.

Interdisciplinary Approaches in this compound Research (e.g., Chemical Biology, Material Science applications of glycoconjugates)

The study of a novel compound like a hypothetical "this compound" would inherently be an interdisciplinary endeavor, most notably at the intersection of chemistry and biology (chemical biology). embl.orgsne-chembio.ch Chemical biologists could synthesize "Tafagg" derivatives and use them to probe biological systems, while biologists could use these tools to gain new insights into cellular processes.

Beyond chemical biology, there could be potential applications in material science. wikipedia.orgpsu.edu Glycoconjugates, which are molecules containing both a carbohydrate and another type of molecule, are being explored for the development of new biomaterials. idu.ac.ididu.ac.id If "this compound" could be incorporated into polymers or other materials, it could be used to create surfaces that mimic the cell surface for studying cell adhesion or to develop new drug delivery systems. For instance, a "Tafagg"-containing hydrogel could be designed to release a therapeutic agent in response to a specific enzymatic activity. Recent advancements have seen the development of novel frameworks for applications like gas storage and carbon capture. scitechdaily.com

Unexplored Reactivity and Transformation Pathways of this compound

For any new chemical entity, a thorough investigation of its reactivity is crucial for understanding its potential applications and limitations. nih.govrsc.org For a hypothetical "this compound," chemists would explore its transformation pathways under various reaction conditions. This could involve studying its susceptibility to oxidation, reduction, or its ability to participate in cycloaddition reactions.

Uncovering novel reaction pathways could lead to the development of more efficient ways to synthesize "Tafagg" derivatives or to its use as a building block in the synthesis of more complex molecules. youtube.com For example, if a specific functional group on the "Tafagg" core was found to undergo a unique rearrangement, this could be exploited to create molecular architectures that would be difficult to access through other means. The study of its fundamental chemical reactivity would be a critical first step towards realizing its potential in any of the aforementioned fields. wikipedia.orgchemicals.co.uk

Table of Compounds

Q & A

Q. What are the established synthetic pathways for 2,3,4-Tafagg, and what analytical techniques validate its purity?

Methodological Answer: Begin with a literature review to identify peer-reviewed protocols for synthesizing this compound, prioritizing methods with detailed spectroscopic validation (e.g., NMR, IR, mass spectrometry). Cross-reference reported melting points, chromatographic retention times, and spectral peaks to confirm purity . Triplicate experiments under controlled conditions (temperature, solvent purity) are critical to reproducibility .

Q. How is this compound characterized for thermodynamic stability under varying environmental conditions?

Methodological Answer: Use differential scanning calorimetry (DSC) to assess thermal stability and thermogravimetric analysis (TGA) for decomposition profiles. For environmental stability, design accelerated aging studies (e.g., exposure to humidity, light) with periodic sampling analyzed via HPLC to quantify degradation products .

Q. What preliminary biological activity data exists for this compound, and how can these assays be replicated?

Methodological Answer: Identify published in vitro assays (e.g., enzyme inhibition, cytotoxicity) and replicate them using standardized cell lines (e.g., HEK-293 for toxicity) and positive/negative controls. Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ calculations via nonlinear regression) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Compare raw spectral data across studies, noting instrumental variations (e.g., NMR solvent, field strength). Re-run spectra under identical conditions and apply multivariate analysis (e.g., PCA) to isolate confounding variables. Collaborate with computational chemists to model tautomeric or conformational equilibria that may explain discrepancies .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Implement design of experiments (DoE) frameworks, such as factorial designs, to test variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate with kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation .

Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?

Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify parent compound and metabolites in plasma. Conduct ex vivo assays (e.g., tissue explants) to bridge in vitro and in vivo findings. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystallographic protein structures from the PDB. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-validate with SPR (surface plasmon resonance) experiments to measure binding kinetics .

Methodological Frameworks

Q. How should researchers structure a cross-disciplinary study on this compound’s mechanism of action?

Methodological Answer: Define a hypothesis-driven workflow:

- Step 1 : Use omics approaches (proteomics, transcriptomics) to identify candidate pathways.

- Step 2 : Validate targets via siRNA knockdown or CRISPR-Cas9 editing in relevant cell models.

- Step 3 : Integrate structural biology (cryo-EM, X-ray crystallography) to visualize interactions. Ensure consistency by aligning experimental variables (e.g., cell passage number, buffer conditions) across disciplines .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?

Methodological Answer: Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL thresholds. Use mixed-effects models to account for inter-animal variability in in vivo studies. For high-throughput data, employ false discovery rate (FDR) corrections to minimize Type I errors .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound’s polymorphic forms?

Methodological Answer: Document crystallization conditions (solvent, cooling rates) meticulously. Use X-ray powder diffraction (XRPD) to confirm polymorph identity. Share raw diffraction data via repositories (e.g., Cambridge Structural Database) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize raw material sources (e.g., solvent suppliers, catalyst batches). Implement in-process controls (IPC), such as real-time reaction monitoring via PAT (Process Analytical Technology). Use multivariate statistical process control (MSPC) to detect deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.